2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition Studies
A study by Julio Caballero et al. (2011) utilized docking and quantitative structure–activity relationship (QSAR) studies on derivatives, including those related to the compound of interest, as c-Met kinase inhibitors. This research highlights the potential application of such compounds in developing cancer therapeutics by targeting specific kinases involved in tumor growth and metastasis. The predictive models developed for inhibitor activities could guide the design of new compounds with improved efficacy (Caballero et al., 2011).
Antibacterial Agents
G. Stefancich et al. (1985) described the synthesis of new fluorinated compounds with high broad-spectrum antibacterial activities, showcasing the potential of such structures in developing new antibiotics. The study indicates the relevance of fluorinated pyrrolidinyl compounds in medicinal chemistry, especially for creating treatments against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
Environmental Monitoring
Research by D. Djozan and M. A. Faraj-Zadeh (1995) on the liquid chromatographic determination of aniline and derivatives in environmental waters using fluorescamine pre-column derivatization demonstrates the environmental monitoring applications. This methodology could be adapted for detecting and quantifying trace levels of related compounds in water, contributing to environmental protection and safety assessments (Djozan & Faraj-Zadeh, 1995).
Electroluminescence and Materials Science
A study on highly luminescent tetradentate bis-cyclometalated platinum complexes, involving related aniline derivatives, by Dileep A. K. Vezzu et al. (2010), explores their use in electroluminescence and as materials for organic light-emitting diode (OLED) devices. This research underscores the significance of such compounds in developing new materials for electronic and photonic applications, offering insights into design principles for high-efficiency OLEDs (Vezzu et al., 2010).
Synthetic Methodology and Chemical Synthesis
The work by Israa Jirjees (2022) on the design and characterization of new oxazepine derivatives illustrates the utility of related compounds in synthetic organic chemistry. It highlights innovative approaches to generating structurally complex molecules, which could have implications in drug development and the synthesis of novel materials (Jirjees, 2022).
Future Directions
While specific future directions for “2-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline” are not provided in the search results, it’s known that indole derivatives, which include pyrrolidine derivatives, have diverse biological activities and immense potential to be explored for new therapeutic possibilities .
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-4-2-1-3-10(11)13/h1-4,9H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSVAYRPPWSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.